N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide
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Overview
Description
N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholin-4-ylpropyl derivative.
Coupling with Pyridine: The morpholin-4-ylpropyl derivative is then coupled with a pyridine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Formation of the Quinoline Ring: The final step involves the cyclization of the intermediate product to form the quinoline ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinoline N-oxide derivatives, while reduction may yield reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid: A compound with a similar morpholine moiety, used as a buffer in biological research.
N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride: A related compound with a nitrobenzamide group, used in various chemical applications.
Uniqueness
N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide is unique due to its combination of morpholine, pyridine, and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c27-22(24-8-3-11-26-12-14-28-15-13-26)19-16-21(17-6-9-23-10-7-17)25-20-5-2-1-4-18(19)20/h1-2,4-7,9-10,16H,3,8,11-15H2,(H,24,27) |
InChI Key |
MHGRSJLXCZOBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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